N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide
Description
N-(3,4-Dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide is a synthetic carboxamide derivative featuring a cyclobutane core substituted with a hydroxymethyl group and an N-ethyl-3,4-dichlorophenyl moiety. The 3,4-dichlorophenyl group is a common structural motif in agrochemicals and pharmaceuticals, often associated with bioactivity due to its electron-withdrawing properties and metabolic stability . The cyclobutane ring introduces conformational rigidity, which may enhance target selectivity compared to more flexible analogs.
Properties
Molecular Formula |
C14H17Cl2NO2 |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C14H17Cl2NO2/c1-2-17(11-3-4-12(15)13(16)7-11)14(19)10-5-9(6-10)8-18/h3-4,7,9-10,18H,2,5-6,8H2,1H3 |
InChI Key |
RPTHBVRBFSMWAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2CC(C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide typically involves the reaction of 3,4-dichlorophenylamine with ethyl cyclobutanecarboxylate in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an alcoholic solvent.
Major Products Formed
Oxidation: Formation of N-(3,4-dichlorophenyl)-N-ethyl-3-(carboxymethyl)cyclobutanecarboxamide.
Reduction: Formation of N-(3,4-dichlorophenyl)-N-ethyl-3-(aminomethyl)cyclobutanecarboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Agrochemicals
The 3,4-dichlorophenyl carboxamide scaffold is prevalent in pesticidal agents. Key comparisons include:
- Cyclobutane vs.
- Hydroxymethyl vs. Methoxy Groups: Unlike fenoxacrim’s methoxy substituents, the hydroxymethyl group may improve water solubility, reducing bioaccumulation risks .
Cyclopropane Carboxamide Derivatives
The cyclopropane analog N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () shares a strained carbocyclic core but differs in substituents:
- Diastereoselectivity : The cyclopropane compound exhibited a 23:1 diastereomer ratio, whereas the target’s cyclobutane may impose different stereochemical outcomes due to reduced ring strain.
Heterocyclic Dichlorophenyl Derivatives
Compounds in feature indazolyl and heterocyclic cores (e.g., quinazoline, pyrimidine) linked to 3,4-dichlorophenyl groups:
- Bioactivity Trends: High-yield compounds (e.g., 84% for N-[3-(3,4-dichlorophenyl)-1H-indazol-5-yl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride) often incorporate fused aromatic systems, which enhance π-π stacking interactions in biological targets .
- Solubility Challenges : Hydrochloride salts (e.g., 38% yield compound) address poor aqueous solubility, a consideration absent in the target compound’s neutral hydroxymethyl group .
Metabolic and Environmental Considerations
- Carboxamide vs. Urea Derivatives : Linuron metabolites (e.g., N-(3,4-dichlorophenyl)-N´-methylurea) highlight that urea linkages are prone to hydrolysis, whereas carboxamides like the target compound may exhibit greater environmental persistence .
- Comparative Toxicity : Propanil’s metabolite 3,4-dichloroaniline is toxic to aquatic life; the target’s hydroxymethyl group could mitigate this via alternative degradation pathways .
Biological Activity
N-(3,4-dichlorophenyl)-N-ethyl-3-(hydroxymethyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies and patents, and includes relevant data tables and case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 287.15 g/mol. The structure features a cyclobutane ring, which is significant for its biological interactions.
Enzyme Inhibition
One of the primary biological activities of this compound is its ability to inhibit prolyl hydroxylase domain (PHD) enzymes. These enzymes play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are important for cellular responses to low oxygen levels.
Selectivity Profile
Research indicates that this compound selectively inhibits PHD1 over PHD2 and PHD3. This selectivity is vital as it suggests potential therapeutic applications in diseases where HIF regulation is disrupted, such as cancer and ischemic diseases .
Pharmacological Implications
The inhibition of PHD1 can lead to increased levels of HIF, promoting angiogenesis and erythropoiesis. This mechanism has been explored in the context of treating conditions like anemia associated with chronic kidney disease and other hypoxic conditions.
Study 1: Efficacy in Animal Models
In a study exploring the pharmacokinetics and pharmacodynamics of this compound, researchers administered varying doses to rodent models. The results indicated a dose-dependent increase in HIF levels, correlating with improved tissue oxygenation in hypoxic conditions .
Study 2: Safety Profile Assessment
Another study focused on the safety profile of this compound. Toxicological assessments revealed that while the compound exhibited significant biological activity, it also presented some cytotoxic effects at higher concentrations. This finding emphasizes the need for careful dosing in therapeutic applications .
Table 1: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Selective inhibition of PHD1 | |
| Hypoxia Response | Increased HIF levels leading to enhanced angiogenesis | |
| Cytotoxicity | Observed at high concentrations |
Table 2: Pharmacokinetic Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
